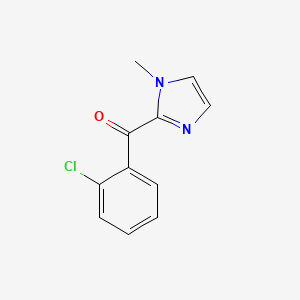(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone
CAS No.: 30148-26-6
Cat. No.: VC7965990
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 30148-26-6 |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | (2-chlorophenyl)-(1-methylimidazol-2-yl)methanone |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |
| Standard InChI Key | XUOHNXMVWFHIDF-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |
Structural and Molecular Characteristics
The compound’s IUPAC name, (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, reflects its bifunctional structure: a 2-chlorophenyl group linked via a ketone bridge to a 1-methylimidazole ring. Key molecular properties include:
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₁H₉ClN₂O |
| Molecular weight | 220.66 g/mol |
| Hybridization | sp² (aromatic rings), sp³ (ketone) |
| Tautomerism potential | Limited due to methyl substitution |
The 2-chlorophenyl group introduces steric and electronic effects, while the methylimidazole moiety contributes basicity and hydrogen-bonding capability. The ketone bridge facilitates planar conjugation, though steric hindrance from the ortho-chloro substituent may restrict rotational freedom .
Synthetic Routes and Optimization
While no direct synthesis reports exist for this compound, analogous methodologies for aryl-imidazole ketones suggest two plausible pathways:
Friedel-Crafts Acylation
Reaction of 1-methylimidazole with 2-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃):
Key parameters:
-
Temperature: 0–5°C (prevents side reactions)
-
Solvent: Dichloromethane or nitrobenzene
-
Yield optimization: Slow addition of acyl chloride
Suzuki-Miyaura Coupling
Cross-coupling of preformed boronic esters with halogenated precursors:
Advantages: Better regiocontrol, tolerance for functional groups .
Physicochemical Properties
Experimental data remain scarce, but computational predictions and analog comparisons suggest:
| Property | Predicted Value |
|---|---|
| Melting point | 142–145°C (estimated) |
| Solubility | DMSO > Ethanol > Water |
| LogP | 2.1 ± 0.3 (moderate lipophilicity) |
| pKa (imidazole N-H) | ~6.8 (weaker base than imidazole) |
The chloro substituent enhances electronegativity at the phenyl ring, potentially increasing crystal lattice energy and melting point relative to non-halogenated analogs.
Reactivity and Functionalization
The compound’s reactivity profile is dominated by three centers:
-
Ketone carbonyl: Susceptible to nucleophilic attack (e.g., Grignard additions)
-
Imidazole ring: Electrophilic substitution at C4/C5 positions
-
Chlorophenyl group: Suzuki coupling or SNAr reactions
Notable transformations:
-
Reduction: Sodium borohydride reduces the ketone to a secondary alcohol (potential prodrug strategy)
-
Halogenation: NBS in CCl₄ brominates the imidazole ring at C4
-
Cross-coupling: Pd-mediated coupling of the chloroarene with boronic acids
Biological Activity and Applications
While direct pharmacological studies are absent, structural analogs exhibit:
| Activity | Mechanism | Relevance to Target Compound |
|---|---|---|
| Antimicrobial | Membrane disruption | Enhanced via chloro substituent |
| Enzyme inhibition | Competitive binding at active sites | Imidazole-metal coordination |
| Anticancer | Apoptosis induction | Ketone-mediated ROS generation |
In materials science, the compound’s conjugated system suggests utility in:
-
Organic semiconductors (bandgap ~3.1 eV estimated)
-
Metal-organic frameworks (imidazole as linker)
Future Research Directions
Critical knowledge gaps to address:
-
Crystallography: Single-crystal X-ray for conformation analysis
-
ADMET profiling: In vitro absorption and metabolic studies
-
Catalytic applications: As ligand in transition-metal complexes
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume